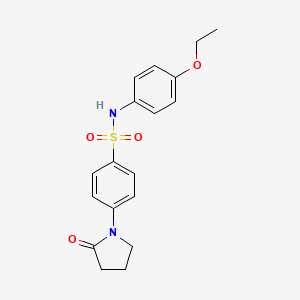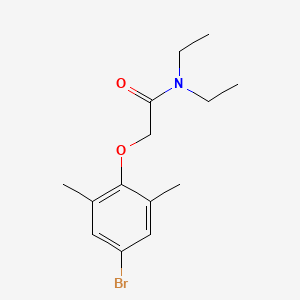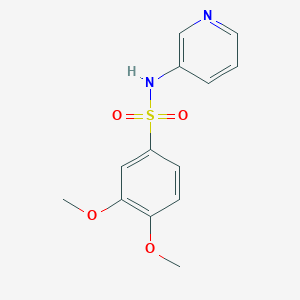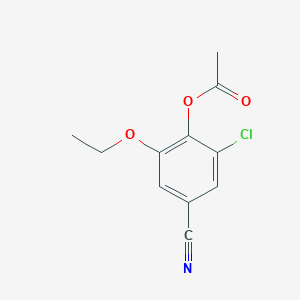![molecular formula C18H19N3O B5706872 3-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B5706872.png)
3-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]aniline, also known as BODIPY-FL-Ahx-TMR, is a fluorescent dye that is widely used in scientific research. This compound has a unique chemical structure that allows it to be used in a variety of applications, including imaging and labeling of biological molecules.
Mécanisme D'action
The mechanism of action of 3-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]anilinex-TMR is based on its fluorescent properties. When excited by a light source, the compound emits a bright and stable fluorescence signal that can be detected and measured. This fluorescence signal allows researchers to visualize and track the movement of biological molecules in real-time. 3-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]anilinex-TMR is also highly photostable, meaning that it can withstand prolonged exposure to light without losing its fluorescence signal.
Biochemical and Physiological Effects
3-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]anilinex-TMR has minimal biochemical and physiological effects on biological systems. The compound is non-toxic and does not interfere with the normal function of cells or tissues. However, it is important to note that the use of any fluorescent dye in biological systems can potentially alter the behavior of the molecules being studied. Therefore, researchers must carefully design their experiments to minimize any potential effects of the dye on their results.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]anilinex-TMR is its high fluorescence intensity and photostability. This makes it an ideal choice for experiments that require long-term imaging or tracking of biological molecules. Additionally, the compound is highly soluble in water and can be easily incorporated into biological systems. However, one limitation of 3-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]anilinex-TMR is its relatively high cost compared to other fluorescent dyes. This can make it challenging for researchers with limited budgets to use this compound in their experiments.
Orientations Futures
There are several exciting future directions for the use of 3-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]anilinex-TMR in scientific research. One area of focus is the development of new imaging techniques that use this compound to visualize and track biological molecules in three dimensions. Another area of interest is the use of 3-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]anilinex-TMR in combination with other fluorescent dyes to study complex biological systems. Additionally, researchers are exploring the use of 3-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]anilinex-TMR in drug delivery and targeted therapy applications. Overall, the unique properties of 3-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]anilinex-TMR make it a valuable tool for a wide range of scientific research applications.
Méthodes De Synthèse
The synthesis of 3-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]anilinex-TMR involves a series of chemical reactions that result in the formation of the final compound. The first step involves the condensation of 4-tert-butylphenylhydrazine with ethyl acetoacetate, followed by the addition of phosphorus oxychloride to form the oxadiazole ring. The resulting compound is then reacted with aniline to form the final product. The synthesis of 3-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]anilinex-TMR is a complex process that requires careful attention to detail and expertise in organic chemistry.
Applications De Recherche Scientifique
3-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]anilinex-TMR has a wide range of applications in scientific research. One of the most common uses of this compound is in fluorescence microscopy, where it is used to label and visualize biological molecules such as proteins, DNA, and RNA. 3-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]anilinex-TMR is also used in flow cytometry and cell sorting to identify and isolate specific cell populations. Additionally, this compound is used in drug discovery and development to screen for potential drug candidates.
Propriétés
IUPAC Name |
3-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-18(2,3)14-9-7-12(8-10-14)16-20-21-17(22-16)13-5-4-6-15(19)11-13/h4-11H,19H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVNGXBBCXIUKIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-ethyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5706790.png)

![N-[2-(dimethylamino)ethyl]-2-biphenylcarboxamide](/img/structure/B5706804.png)


![ethyl 2-[(3-chloro-4-methylbenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5706834.png)

![ethyl 4-({[2-(2-pyridinylcarbonyl)hydrazino]carbonothioyl}amino)benzoate](/img/structure/B5706842.png)

![4-(5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)benzene-1,2-diol](/img/structure/B5706857.png)



![1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone](/img/structure/B5706886.png)